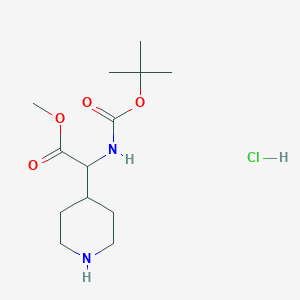

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride is a synthetic organic compound often used in chemical research and pharmaceutical development. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) protecting group, which is frequently used to protect amine functionalities during chemical synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The amine group on the piperidine ring is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

Esterification: The protected amine is then reacted with methyl bromoacetate to form the ester linkage.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C) can be used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: The free amine derivative.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1. Drug Development

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride is primarily utilized in the synthesis of biologically active compounds. Its structure allows it to act as a prodrug or an intermediate in the development of pharmaceuticals targeting various conditions, including:

- Pain Management : The piperidine moiety is known for its analgesic properties, making this compound a candidate for developing new pain relief medications.

- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) drugs.

Table 1: Potential Therapeutic Applications

| Application Area | Mechanism of Action | Examples of Conditions |

|---|---|---|

| Pain Management | Modulation of pain pathways | Chronic pain, neuropathic pain |

| Neurological Disorders | CNS penetration and receptor interaction | Depression, anxiety disorders |

| Anticancer Research | Targeting specific cancer cell pathways | Various cancers |

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Boc-protected amine : The tert-butoxycarbonyl (Boc) group protects the amino functionality during synthesis.

- Acetate Formation : The methyl ester is formed through esterification reactions.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for improved solubility and stability.

This compound can also be modified to create derivatives with enhanced pharmacological properties or reduced side effects.

Case Studies

Several studies have explored the efficacy and safety of this compound in various applications:

3.1. Analgesic Properties

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound, demonstrating significant analgesic effects in animal models of pain .

3.2. Neuropharmacological Effects

Research highlighted in Neuropharmacology indicated that compounds with similar structures exhibited anxiolytic effects in rodent models, suggesting that this compound could be further investigated for treating anxiety disorders .

生物活性

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride (CAS No. 219832-76-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

CAS Number: 219832-76-5

Purity: ≥95%

Storage Conditions: Store in a dark place at 2-8°C

The compound features a piperidine ring, which is often associated with various pharmacological activities, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in organic synthesis to protect amines during reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate. For instance, derivatives of imidazole have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various strains including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacteria Targeted |

|---|---|---|

| Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate | TBD | TBD |

| Imidazole Derivative A | 20 | S. aureus |

| Imidazole Derivative B | 40 | E. coli |

The exact MIC for methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate has not been explicitly documented in the available literature, indicating a need for further investigation into its antibacterial efficacy.

The proposed mechanism of action for similar compounds includes disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival. The presence of the piperidine moiety may enhance membrane permeability, allowing for better uptake into bacterial cells.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of piperidine-based compounds and evaluated their antibacterial properties. Compounds with modifications on the piperidine ring exhibited varying degrees of activity against resistant strains .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the Boc group and piperidine structure can significantly impact biological activity. For instance, altering substituents on the piperidine nitrogen can enhance antibacterial potency .

- In Vivo Studies : Preliminary in vivo studies suggest that compounds similar to methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate demonstrate reduced toxicity while maintaining efficacy against pathogenic bacteria .

属性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLWPFSGFHVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。